2-(1-Methyl-1H-imidazol-5-yl)benzonitrile
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Overview
Description
2-(1-Methyl-1H-imidazol-5-yl)benzonitrile is a chemical compound that features an imidazole ring substituted with a methyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-imidazol-5-yl)benzonitrile typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the condensation of benzimidazole with 2-(bromomethyl)benzonitrile in acetonitrile, followed by hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-imidazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion to 2-(1-Methyl-1H-imidazol-5-yl)benzylamine.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(1-Methyl-1H-imidazol-5-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-imidazol-5-yl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzimidazol-1-yl)methylbenzoic acid: Similar structure but with a benzoic acid moiety instead of a nitrile group.
1-Methyl-1H-imidazole-2-carboxaldehyde: Contains an aldehyde group instead of a nitrile.
2-Phenylbenzimidazole: Lacks the nitrile group and has a phenyl substitution.
Uniqueness
2-(1-Methyl-1H-imidazol-5-yl)benzonitrile is unique due to the presence of both the imidazole ring and the benzonitrile moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9N3 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(3-methylimidazol-4-yl)benzonitrile |
InChI |
InChI=1S/C11H9N3/c1-14-8-13-7-11(14)10-5-3-2-4-9(10)6-12/h2-5,7-8H,1H3 |
InChI Key |
PQYBBOWTPDYHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=CC=CC=C2C#N |
Origin of Product |
United States |
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